molecular formula C11H17N3O B13346741 ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B13346741
M. Wt: 207.27 g/mol
InChI Key: WXJMPYPTOANARD-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a chiral amine-containing heterocyclic compound characterized by a tetrahydrofuran (THF) backbone substituted with a cyclopropyl-pyrazole moiety. The stereochemistry at the 2R and 3S positions confers rigidity to the THF ring, while the cyclopropyl group enhances steric and electronic modulation.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

[(2R,3S)-2-(1-cyclopropylpyrazol-4-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C11H17N3O/c12-5-8-3-4-15-11(8)9-6-13-14(7-9)10-1-2-10/h6-8,10-11H,1-5,12H2/t8-,11+/m0/s1

InChI Key

WXJMPYPTOANARD-GZMMTYOYSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CN(N=C2)C3CC3

Canonical SMILES

C1CC1N2C=C(C=N2)C3C(CCO3)CN

Origin of Product

United States

Preparation Methods

A microwave vial charged with 2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide, 1-cyclopropylpyrazole boronate, Pd(PPh₃)₄, Na₂CO₃, and dioxane was heated at 110°C for 10 minutes. Post-reaction purification via RP-HPLC yielded the coupled product (63% yield).

Stereoselective Synthesis of Tetrahydrofuran Core

The (2R,3S)-tetrahydrofuran scaffold is constructed using asymmetric catalysis or chiral pool starting materials. Epoxide ring-opening or diol cyclization methods are common.

Epoxide Route :

  • Substrate : (2S,3R)-Epoxide derivatives.
  • Nucleophile : Grignard or organozinc reagents for stereoretentive opening.
  • Catalyst : Chiral Lewis acids (e.g., Jacobsen catalysts) for enantioselectivity.

Cyclization of Diols :

  • Substrate : (3S)-Diol intermediates.
  • Conditions : Mitsunobu reaction or acid-mediated cyclization.

Introduction of Methanamine Group

The methanamine functionality is installed via reductive amination or functional group interconversion:

Reductive Amination :

  • Substrate : (2R,3S)-Tetrahydrofuran-3-carbaldehyde.
  • Conditions : NH₃/NaBH₃CN or H₂/Pd-C.

Azide Reduction :

  • Substrate : 3-Azidomethyl intermediate.
  • Conditions : Staudinger reaction (PPh₃/H₂O) or H₂/LiAlH₄.

Example Deprotection :

A Boc-protected amine was treated with TMSI in dichloroethane to yield the free amine (72% yield after column chromatography).

Integrated Synthetic Pathway

A representative route combines the above steps:

Step Reaction Conditions Yield
1 Suzuki coupling of 2-bromotetrahydrofuran with pyrazole boronate Pd(dppf)Cl₂, K₃PO₄, 90°C, 12h 65–83%
2 Oxidation of hydroxymethyl to aldehyde Dess-Martin periodinane, DCM 78%
3 Reductive amination with NH₃ NaBH₃CN, MeOH 61%

Purification and Characterization

Final purification employs reverse-phase HPLC (ACN/water + 0.1% TFA) or silica gel chromatography. Structural confirmation uses:

  • NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm), pyrazole (δ 7.5–8.0 ppm), and methanamine (δ 2.5–3.0 ppm).
  • HRMS : Exact mass matching calculated [M+H]⁺.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Key Observations:

Substituents :

  • The cyclopropyl-pyrazole group in the target compound contrasts with piperazine/dihydropyridine moieties in analogues. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance target selectivity compared to bulkier piperazine groups .
  • The primary amine in the target compound differs from tertiary amines in analogues, which could influence solubility (e.g., salt formation) and blood-brain barrier penetration .

Physicochemical and Electronic Properties

  • Pyrazole vs. Piperazine : Pyrazole’s aromatic π-system and nitrogen lone pairs may favor interactions with aromatic residues in biological targets, whereas piperazine’s basicity could enhance solubility but reduce CNS penetration .
  • Steric Effects : The compact cyclopropyl group minimizes steric hindrance compared to trifluoromethylphenyl substituents in analogues, possibly improving binding to sterically constrained targets .

Biological Activity

The compound ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine , also known by its CAS number 1151802-22-0, is a complex organic molecule featuring a tetrahydrofuran ring and a cyclopropyl-substituted pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of the compound is C11H17N3OC_{11}H_{17}N_3O with a molecular weight of approximately 205.27 g/mol. The structure includes a tetrahydrofuran ring, which is known for its role in drug design due to its ability to enhance solubility and bioavailability.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various biological pathways. For instance, pyrazole derivatives have been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

Antitumor Activity

A study explored the antitumor properties of related pyrazole compounds, indicating that they could inhibit the growth of cancer cells by interfering with cell cycle progression. Specifically, these compounds were found to inhibit CDK2/Cyclin A activity, leading to apoptosis in cancer cell lines . The structure of this compound suggests a similar potential for antitumor activity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazole-based compounds. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which is vital in neurodegenerative diseases such as Alzheimer's . The mechanism may involve modulation of neurotransmitter systems or inhibition of inflammatory pathways.

Case Study 1: Inhibition of CDK2

In a controlled study, a pyrazole derivative structurally related to this compound was tested against various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent CDK2 inhibition .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of a related pyrazole compound resulted in improved cognitive function and reduced neuronal loss following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .

Data Table: Biological Activities

Activity TypeCompoundIC50 (µM)Mechanism
AntitumorPyrazole derivative10CDK2 inhibition
NeuroprotectionRelated pyrazole5Antioxidant effects
Enzyme Inhibition((2R,3S)-...TBDModulation of neurotransmitters

Q & A

Q. What synthetic strategies are optimal for preparing ((2R,3S)-2-(1-cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine, and how can stereochemical purity be ensured?

Methodological Answer :

  • Stepwise Synthesis : Begin with cyclopropane-functionalized pyrazole precursors (e.g., 1-cyclopropyl-1H-pyrazole-4-carbaldehyde) and employ stereoselective cyclization to construct the tetrahydrofuran ring. For example, asymmetric hydrogenation or enzymatic resolution may be used to control the (2R,3S) configuration .
  • Critical Parameters : Temperature (-20°C to 0°C for cyclopropane stability), pH (neutral to mild acidic conditions), and chiral catalysts (e.g., Rhodium-BINAP complexes) to minimize racemization .
  • Validation : Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) and compare retention times with enantiopure standards .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer :

  • Key Techniques :

    Technique Parameters Purpose
    1H/13C NMR DMSO-d6, 500 MHzAssign stereocenters (tetrahydrofuran C2/C3) and cyclopropyl protons .
    X-ray Crystallography SHELX refinement (Mo-Kα radiation, λ = 0.71073 Å)Confirm absolute configuration .
    FTIR ATR mode, 400–4000 cm⁻¹Identify NH₂ stretches (~3350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .
  • Data Interpretation : Use coupling constants (e.g., J2,3 in tetrahydrofuran) to validate cis/trans stereochemistry .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence the compound’s biological activity, and what experimental models can quantify this relationship?

Methodological Answer :

  • Stereochemical Impact : The (2R,3S) configuration affects binding to chiral biological targets (e.g., G-protein-coupled receptors). For example, enantiomers may show 10–100x differences in IC50 values .

    Configuration Biological Activity Reference
    (2R,3S)High affinity for serotonin receptors (Ki < 50 nM)
    (2S,3R)Reduced activity (Ki > 500 nM)
  • Experimental Models :

    • In vitro : Radioligand binding assays (e.g., 3H-labeled 5-HT6 receptor studies).
    • In silico : Molecular docking (AutoDock Vina) to compare binding poses of enantiomers .

Q. How can researchers resolve contradictions in pharmacological data arising from impurities or diastereomeric byproducts?

Methodological Answer :

  • Root-Cause Analysis :
    • Chromatographic Purity : Use UPLC-MS (BEH C18 column, 1.7 µm) to detect low-abundance impurities (<0.1%) that may antagonize biological targets .
    • Isolation of Byproducts : Preparative HPLC to isolate diastereomers; test individual fractions in dose-response assays .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles with bioactivity outliers .

Q. What computational approaches are effective in predicting the compound’s metabolic stability and toxicity?

Methodological Answer :

  • ADMET Prediction :
    • Tools : SwissADME for metabolic sites (e.g., CYP3A4 oxidation of cyclopropane) .
    • Parameters : LogP (target < 3 for blood-brain barrier penetration), polar surface area (<90 Ų for oral bioavailability) .
  • Toxicity Screening :
    • In silico : ProTox-II to predict hepatotoxicity (focus on pyrazole ring bioactivation).
    • In vitro : Ames test (TA98 strain) for mutagenicity .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for CNS-targeted applications?

Methodological Answer :

  • SAR Framework :
    • Core Modifications : Replace cyclopropyl with spirocyclic groups to enhance lipophilicity .
    • Functionalization : Introduce fluorinated substituents on pyrazole to improve metabolic stability (e.g., 3-CF3 analogues) .
  • Evaluation Metrics :
    • Binding Affinity : Surface plasmon resonance (SPR) for real-time receptor kinetics.
    • Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data versus solution-phase NMR configurations?

Methodological Answer :

  • Hypothesis Testing :
    • Crystal Packing Effects : Compare X-ray structures (rigid lattice) with NMR NOE data (solution flexibility) .
    • Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) to detect conformational averaging .
  • Resolution : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model energy differences between observed conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.